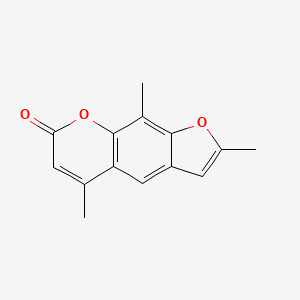

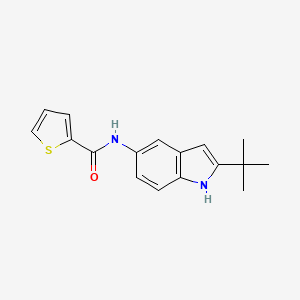

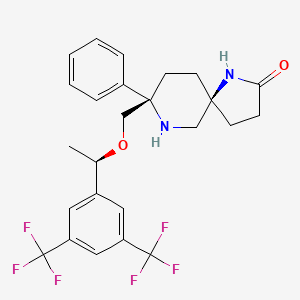

6-Chloro-5-méthyl-N-(6-((2-méthylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochlorure

Vue d'ensemble

Description

SB 242084: is a psychoactive drug and research chemical that acts as a selective antagonist for the serotonin 2C receptor . It has anxiolytic effects and enhances dopamine signaling in the limbic system . This compound has been shown to increase the effectiveness of selective serotonin reuptake inhibitors and may also reduce their side effects .

Applications De Recherche Scientifique

SB 242084 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

SB 242084 (hydrochloride) is a psychoactive drug and research chemical that acts as a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

SB 242084 (hydrochloride) interacts with its target, the 5-HT2C receptor, by blocking the receptor’s activity . This blocking action prevents serotonin from binding to the receptors and activating them . As a result, it increases the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain and dopamine release in the vomeronasal nucleus .

Biochemical Pathways

The primary biochemical pathway affected by SB 242084 (hydrochloride) is the serotonergic pathway . By blocking the 5-HT2C receptors, SB 242084 (hydrochloride) can alter the signaling of serotonin , a neurotransmitter that plays a key role in mood regulation . This can lead to changes in various downstream effects, including mood, appetite, and sleep .

Pharmacokinetics

This allows the compound to exert its effects directly on the central nervous system .

Result of Action

The blockade of 5-HT2C receptors by SB 242084 (hydrochloride) has several effects. It has been shown to have anxiolytic effects , reducing anxiety . It also enhances dopamine signaling in the limbic system . Furthermore, it has complex effects on the dopamine release produced by cocaine, increasing it in some brain regions but reducing it in others .

Analyse Biochimique

Biochemical Properties

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride plays a crucial role in biochemical reactions by modulating the activity of the 5-HT2C receptor. This receptor is involved in various physiological processes, including mood regulation, appetite control, and anxiety. The compound interacts with the 5-HT2C receptor by binding to its active site, thereby inhibiting its activity. This interaction prevents the receptor from responding to its natural ligand, serotonin, leading to altered signaling pathways within the cell .

Cellular Effects

The effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride on cellular processes are profound. By inhibiting the 5-HT2C receptor, the compound influences various cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the basal activity of dopaminergic neurons, which are critical for reward and motivation . Additionally, it affects behavioral responses mediated by the 5-HT2C receptor, such as mesolimbic neuron activity and food intake .

Molecular Mechanism

At the molecular level, 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride exerts its effects by binding to the 5-HT2C receptor and acting as an antagonist. This binding interaction blocks the receptor’s ability to interact with serotonin, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action leads to changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2C receptor without causing significant adverse effects. At higher doses, it may lead to toxic effects and disrupt normal cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action.

Transport and Distribution

The transport and distribution of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in tissues expressing the 5-HT2C receptor . Its localization and accumulation are influenced by its interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is critical for its activity and function. The compound is primarily localized in the cell membrane, where it interacts with the 5-HT2C receptor . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du SB 242084 implique plusieurs étapes, commençant par la préparation de la structure de base de l'indoline. Les étapes clés incluent:

Formation du noyau d'indoline: Le noyau d'indoline est synthétisé par une réaction de cyclisation impliquant un dérivé d'aniline substitué par un chlore.

Réactions de substitution: Le noyau d'indoline subit des réactions de substitution pour introduire les groupes pyridinyl et pyridyl.

Couplage final: La dernière étape consiste à coupler l'indoline substituée avec un groupe carboxamide pour former le SB 242084.

Méthodes de production industrielle: Les méthodes de production industrielle du SB 242084 ne sont pas largement documentées, mais elles impliquent probablement l'optimisation des voies de synthèse mentionnées ci-dessus pour obtenir des rendements et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions: Le SB 242084 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution: Les réactions de substitution sont courantes dans la synthèse et la modification du SB 242084.

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des réactifs halogénés et des catalyseurs.

Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués et modifiés du SB 242084, qui peuvent être utilisés pour des recherches et des développements supplémentaires .

Applications de recherche scientifique

Le SB 242084 a un large éventail d'applications de recherche scientifique, notamment:

Mécanisme d'action

Le SB 242084 exerce ses effets en antagonisant sélectivement le récepteur de la sérotonine 2C. Cet antagonisme conduit à une augmentation de la transmission dopaminergique dans le système mésolimbique, ce qui est associé à ses effets anxiolytiques et antidépresseurs . Le composé affecte également la libération de dopamine dans diverses régions du cerveau, modulant l'activité dopaminergique globale .

Comparaison Avec Des Composés Similaires

Composés similaires:

RS-102221: Un autre antagoniste sélectif du récepteur de la sérotonine 2C avec des propriétés similaires.

SB-243213: Un composé avec une sélectivité de récepteur et des effets pharmacologiques similaires.

Unicité: Le SB 242084 est unique par sa forte sélectivité pour le récepteur de la sérotonine 2C et sa capacité à pénétrer le cerveau, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUZEIJUFOPTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017151 | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181632-25-7 | |

| Record name | 6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181632-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-242084 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEE9A2U4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)